Selenium σ-Hole Magnitude Is 37% Larger Than Sulfur, Driving Stronger Chalcogen-Bonded Supramolecular Assembly
The molecular electrostatic potential (MEP) analysis of 5,6-dichloro-2,1,3-benzoselenadiazole (C6H2Cl2N2Se) reveals a σ-hole maximum (Vs,max) of 25.4 kcal·mol⁻¹ on the selenium atom, which is 37% larger than the Vs,max of 18.5 kcal·mol⁻¹ on sulfur in the isostructural 5,6-dichloro-2,1,3-benzothiadiazole (C6H2Cl2N2S) [1]. The tellurium analog (C6H2Cl2N2Te) further increases this value to 34.2 kcal·mol⁻¹. This enhanced σ-hole directly translates into shorter, stronger Se···N chalcogen bonds in the homodimer: the intermolecular Se···N distances are shorter than the sum of van der Waals radii, and the total three-bond interaction energy (two Se···N chalcogen bonds + one N···N pnicogen bond) ranges from 5.4 to 16.8 kcal·mol⁻¹ [1]. The crystal structure confirms monoclinic P21/c space group with Se1–N1 = 1.794(3) Å and Se1–N2 = 1.789(3) Å [1].
| Evidence Dimension | σ-Hole maximum (Vs,max) on chalcogen atom |
|---|---|
| Target Compound Data | Vs,max = 25.4 kcal·mol⁻¹ (5,6-dichloro-2,1,3-benzoselenadiazole, C6H2Cl2N2Se) |
| Comparator Or Baseline | Vs,max = 18.5 kcal·mol⁻¹ (5,6-dichloro-2,1,3-benzothiadiazole, C6H2Cl2N2S); Vs,max = 34.2 kcal·mol⁻¹ (5,6-dichloro-2,1,3-benzotelluradiazole, C6H2Cl2N2Te) |
| Quantified Difference | 37% larger σ-hole vs. sulfur analog (25.4 vs. 18.5 kcal·mol⁻¹); 25.7% smaller vs. tellurium analog |
| Conditions | MEP computed at 0.001 au isodensity surface; monomers in fully optimized geometries at DFT level |
Why This Matters
The 37% larger σ-hole on selenium versus sulfur enables reliable, predictable Se···N chalcogen-bonded supramolecular synthons for crystal engineering, whereas the sulfur analog provides significantly weaker directional interactions that may not sustain designed architectures.
- [1] Michalczyk, M.; Malik, M.; Zierkiewicz, W.; Scheiner, S. Experimental and Theoretical Studies of Dimers Stabilized by Two Chalcogen Bonds in the Presence of a N···N Pnicogen Bond. J. Phys. Chem. A 2021, 125 (2), 657–668. DOI: 10.1021/acs.jpca.0c10814. View Source
